2,2-Dimethyl-1-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)propan-1-one
CAS No.:
Cat. No.: VC13795055
Molecular Formula: C19H26BNO3
Molecular Weight: 327.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H26BNO3 |
|---|---|
| Molecular Weight | 327.2 g/mol |
| IUPAC Name | 2,2-dimethyl-1-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]propan-1-one |
| Standard InChI | InChI=1S/C19H26BNO3/c1-17(2,3)16(22)21-12-11-13-9-8-10-14(15(13)21)20-23-18(4,5)19(6,7)24-20/h8-12H,1-7H3 |
| Standard InChI Key | DEWYSULLSQVBJV-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CN3C(=O)C(C)(C)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CN3C(=O)C(C)(C)C |
Introduction
2,2-Dimethyl-1-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)propan-1-one is a complex organic compound with a molecular formula of C19H26BNO3 and a molecular weight of 327.23 g/mol. It is a boronic acid pinacol ester derivative, which is commonly used in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction. This compound is of interest due to its potential applications in pharmaceutical and materials chemistry.
Safety Information
-
Signal Word: Warning
-
Precautionary Statements: P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, P332+P313
Synthesis Methods
The synthesis of this compound typically involves the reaction of a suitably substituted indole with a boronic acid pinacol ester precursor. The specific conditions and reagents may vary depending on the desired yield and purity.
Applications
-
Pharmaceutical Chemistry: The indole core is a common motif in many biologically active compounds, making derivatives like this one potential candidates for drug development.
-
Materials Science: Boronic acid derivatives are used in the synthesis of advanced materials, such as polymers and nanomaterials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume